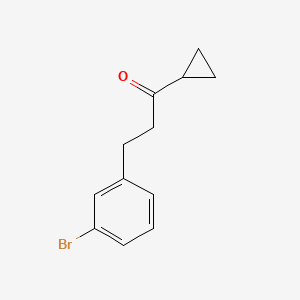

2-(3-Bromophenyl)ethyl cyclopropyl ketone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

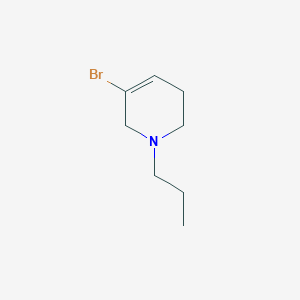

New Routes to Clavine-type Ergot Alkaloids

Researchers have developed new synthetic pathways to clavine-type ergot alkaloids, starting from bromo ketones. Through a series of alkylation, intramolecular aldol condensation, ester group transformation, and cyclopropanation steps, they achieved the synthesis of cycloclavine, demonstrating the utility of cyclopropyl ketones in complex molecule construction (M. Incze et al., 2008).

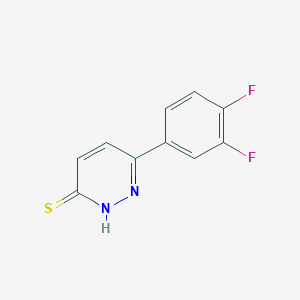

Nickel-Catalyzed Cycloaddition

A study detailed the formation of nickeladihydropyran through the oxidative addition of cyclopropyl ketone to a nickel complex. This process is pivotal for nickel-catalyzed cycloaddition reactions, leading to cyclopentane compounds with carbonyl substituents, showcasing the ketone's role in creating complex cyclic structures (S. Ogoshi et al., 2006).

Ring-Opening Cycloisomerization

Another study explored the catalytic ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, leading to the formation of various heterocyclic compounds. This work highlights the versatility of cyclopropyl ketones in synthesizing heterocycles, such as pyrans and furans, under different catalytic conditions (S. Ma et al., 2004).

Intermolecular Cyclopropanation

Research on the intermolecular cyclopropanation of carboxylic esters with dialkoxytitanacyclopropane reagents has shown the utility of cyclopropyl ketones in constructing the carbon skeleton of organic molecules. This methodology has been applied to the synthesis of natural compounds and their analogs, underscoring the importance of cyclopropyl ketones in organic synthesis (O. Kulinkovich, 2004).

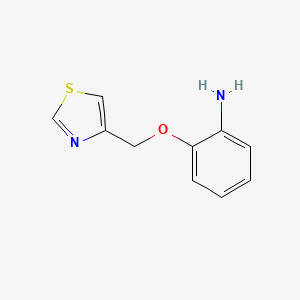

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were investigated for their inhibitory effects on carbonic anhydrase enzymes. This research demonstrates the potential biomedical applications of compounds derived from cyclopropyl ketones (M. Boztaş et al., 2015).

Photocatalysis in Cycloadditions

A photocatalytic system was utilized for the [3+2] reaction of aryl cyclopropyl ketones with olefins, forming highly substituted cyclopentane rings. This method highlights the role of cyclopropyl ketones in photocatalytic reactions, contributing to the development of new synthetic routes (Zhan Lu et al., 2011).

Wirkmechanismus

Mode of Action

It may involve interactions with its targets that lead to changes in cellular processes

Biochemical Pathways

The compound could potentially influence a variety of pathways depending on its targets . More research is required to determine the specific pathways affected.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets .

Result of Action

These effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(3-Bromophenyl)ethyl cyclopropyl ketone .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSWJYWDBRPVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)

![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)